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Compound of Interest

m-Chloro Salbutamon
Compound Name:
Hydrochloride

Cat. No.: B1162491

Get Quote

Executive Summary

In the synthesis of Salbutamol (Albuterol), the ketone intermediate Salbutamon (2-(tert-

butylamino)-1-(4-hydroxy-3-hydroxymethylphenyl)ethanone) is a key precursor. The
introduction of chlorine species (often from chlorination reagents or contaminated starting
materials) can yield chlorinated analogs.

m-Chloro Salbutamon HCI refers to the ring-chlorinated derivative, specifically 2-(tert-
butylamino)-1-[5-chloro-4-hydroxy-3-(hydroxymethyl)phenyllethanone hydrochloride. The "m-
chloro" designation indicates the chlorine atom is located at the meta position relative to the
principal acetyl chain (position 5 on the ring).

This guide provides a definitive protocol for distinguishing this molecule from its non-chlorinated
parent (Salbutamon) and the final drug substance (Salbutamol) using NMR and IR
spectroscopy.

Chemical Profile & Structural Logic[1][2][3]
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Property Detail

Common Name m-Chloro Salbutamon HCI

2-(tert-butylamino)-1-[5-chloro-4-hydroxy-3-

IUPAC Name

(hydroxymethyl)phenyllethanone HCI
Molecular Formula C13H10CI2NOs (Salt form)
Molecular Weight 308.20 g/mol (HCI salt)

Aryl Ketone, Phenol, Primary Alcohol,

Key Functional Groups ) )
Secondary Amine (Salt), Aryl Chloride

Structural Diagram (Graphviz)
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Figure 1: Structural connectivity of m-Chloro Salbutamon. The C5-Chlorine substituent is the

diagnostic feature distinguishing it from Salbutamon.

Experimental Protocols
Sample Preparation

Objective: Ensure complete solubility and prevent H/D exchange of critical labile protons during
initial characterization.
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e Solvent Selection:DMSO-ds (Dimethyl sulfoxide-d6) is the mandatory solvent.

o Reasoning: The HCI salt is highly polar. CDClIs will not dissolve the salt. DO will exchange
all OH and NH protons, erasing critical coupling information (e.g., triplet of CH20H).

e Concentration:
o NMR: 10-15 mg in 0.6 mL DMSO-de.

o IR: 2-5 mg for ATR; 1 mg in 100 mg KBr for pellet.

FTIR Acquisition Parameters

e Instrument: FTIR Spectrometer with Diamond ATR accessory.
e Resolution: 4 cm™1,
e Scans: 32 scans (background subtracted).

e Range: 4000-600 cm~1,

NMR Acquisition Parameters

e Frequency: 400 MHz or higher (600 MHz recommended for resolving aromatic coupling).
e Temperature: 298 K (25°C).
e Pulse Sequences:

o 1H (zg30): 16 scans, D1 = 1.0 sec.

o 13C (zgpg30): 1024 scans, D1 = 2.0 sec (Power-gated decoupling).

o DEPT-135: To distinguish CH/CHs (up) from CHz (down).

Results & Interpretation
Infrared Spectroscopy (FTIR)
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The IR spectrum of m-Chloro Salbutamon HCI is dominated by the conjugated ketone and the

amine salt.
Frequency (cm™?) Vibration Mode Diagnostic Note
Phenolic and aliphatic OH.
3200-3400 O-H Stretch (Broad) ]
Overlaps with NH stretch.
Broad/Multiple bands typical of
2800-3000 N-H+ Stretch

amine salts.

Critical differentiator from
1685-1695 C=0 Stretch (Ketone) Salbutamol (Alcohol). Sharp,
intense band.

1580-1600 C=C Aromatic Skeletal vibrations.

Often obscured, but look for
1050-1080 C-CI Stretch (Ar-ClI)
new bands vs. parent.

Pattern changes from 1,2,4-
800-850 C-H Bending (OOP) trisubstituted (Salbutamon) to
1,2,3,5-tetrasubstituted.

Nuclear Magnetic Resonance (NMR)
'H NMR Assignment (DMSO-de)

The aromatic region is the primary diagnostic area. In non-chlorinated Salbutamon, you
observe three aromatic protons (H2, H5, H6) with an ABX or AMX pattern. In m-Chloro
Salbutamon, H5 is replaced by ClI, leaving only H2 and H6.
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Chemical Shift o ] Structural
Multiplicity Integral Assignment .
(0 ppm) Logic
Meta-coupled to
Doublet (J ~2.0 H2. Deshielded
8.05 1H Ar-H6
Hz) by C=0 (Ortho).
[1]
Meta-coupled to
Doublet (J ~2.0 H6. Deshielded
7.92 1H Ar-H2
Hz) by C=0 (Ortho).
[1]
] Phenolic proton
6.10 Broad Singlet 1H Ar-OH
(exchangeable).
Hydroxyl of
5.20 Triplet (J ~5 Hz) 1H CH2-OH hydroxymethyl
group.
Alpha-keto
. methylene.
4.65 Singlet 2H CH2-NH i
Deshielded by
C=0.
Doublet (J ~5 Benzylic
4.55 2H Ar-CH2-OH
Hz) methylene.
1.35 Singlet 9H C(CHs)3 tert-Butyl group.
Ammonium
8.5-9.5 Broad 2H NH2* protons (salt

form).

Key Diagnostic:

o Loss of H5: The doublet typically found at ~6.9 ppm (Ortho to OH) in Salbutamon is absent.

» Splitting Pattern: The remaining protons (H2, H6) appear as meta-coupled doublets (J = 1.8—

2.2 Hz) rather than the complex splitting of the trisubstituted parent.

© 2026 BenchChem. All rights reserved.

5/10 Tech Support


https://veeprho.com/impurities/salbutamol-ep-impurity-h-hcl-salt/
https://veeprho.com/impurities/salbutamol-ep-impurity-h-hcl-salt/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162491?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

13C NMR Aeeignmpnf (DMSO-ds)

Chemical Shift (6 ppm)

Carbon Type

Assignment

Ketone Carbonyl (Downfield

1925 Quaternary (C=0) shift vs Salbutamol's ~70 ppm
CH-OH).

158.2 Quaternary (C-0) C4 (Phenolic carbon).

135.0 Quaternary (C-Cl) C? (.Chlorir]ated carbon).
Distinct shift from C-H.

132.5 Methine (CH) C6 (Aromatic).

130.1 Methine (CH) C2 (Aromatic).

128.0 Quaternary C1 (Ipso to Ketone).

1255 Quaternary C3 (Ipso to Hydroxymethyl).

58.5 Methylene (CH2) Ar-CH2-OH.

49.8 Methylene (CH-2) CO-CHz2-NH.

51.0 Quaternary C(CHs)s.

255 Methyl (CHs) C(CHs)s.

Workflow Visualization

The following diagram outlines the logical flow for confirming the identity of m-Chloro

Salbutamon HCI using the described protocols.
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Unknown Impurity/Sample
(m-Chloro Salbutamon HCI?)

Step 1: Functional Group Screen (FTIR)

Acquire FTIR (ATR)

Check 1690 cm~1 Band

Band Present

Confirm Ketone (C=0)
Rule out Salbutamol (Alcohol)

Dissolve in DMSO-ds

'

Acquire 1H & 13C

Analyze Aromatic Region
(7.5 - 8.5 ppm)

Observe 2x Meta-Doublets
Confirm ClI substitution at C5

Identity Confirmed:

m-Chloro Salbutamon HCI

Click to download full resolution via product page

Figure 2: Analytical decision tree for confirming m-Chloro Salbutamon HCI.
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Discussion & Troubleshooting
Differentiating from Salbutamol (The Drug)

The primary confusion often arises between the ketone intermediate (Salbutamon) and the final
drug (Salbutamol).

 NMR: Salbutamol has a chiral methine proton (CH-OH) at ~4.9 ppm (multiplet). Salbutamon
(and its chloro-derivative) lacks this, showing a methylene singlet at ~4.6 ppm instead.

e |IR: The carbonyl stretch at ~1690 cm~1 is the "smoking gun” for the ketone. Salbutamol
shows no carbonyl band.

Differentiating from Non-Chlorinated Salbutamon

o Coupling Constants: The parent Salbutamon has an ortho-coupling (J ~8 Hz) between H5
and H6. The m-Chloro derivative lacks H5, so H6 only shows a small meta-coupling (J ~2
Hz) to H2.

o Chemical Shift: The presence of Chlorine at C5 causes a downfield shift of the adjacent
carbon (C5) in 13C NMR (from ~115 ppm to ~135 ppm due to the heavy atom effect and
electronegativity).

Common Pitfalls

e Hygroscopicity: The HCI salt is hygroscopic. If the DMSO-ds is "wet" (contains H20), the OH
and NH signals will broaden or merge into a single exchange peak at ~3.5-4.0 ppm,
obscuring the CH20H triplet. Remedy: Use ampouled, dry DMSO-ds.

e Solubility: Do not use CDCls. The salt will not dissolve, leading to a spectrum of only solvent
impurities.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. veeprho.com [veeprho.com]
e 2. drugfuture.com [drugfuture.com]

e To cite this document: BenchChem. [Technical Application Note: Spectroscopic
Characterization of m-Chloro Salbutamon HCI]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1162491/docs#technical-application-note-
spectroscopic-characterization-of-m-chloro-salbutamon-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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